Monastrol - 329689-23-8

Monastrol

Catalog Number: EVT-1166998
CAS Number: 329689-23-8
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monastrol, scientifically known as (R,S)-4-(3-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, is a small, cell-permeable molecule first identified in 1999 as an inhibitor of the mitotic kinesin Eg5 [, ]. This molecule belongs to the dihydropyrimidinethione (DHPMT) family and is primarily recognized for its role in cell cycle research and its potential application in anticancer therapeutics [, ].

Monastrol's importance in scientific research stems from its ability to specifically target Eg5, a motor protein crucial for the formation of bipolar spindles during cell division [, , ]. By inhibiting Eg5, Monastrol prevents the proper segregation of chromosomes, leading to mitotic arrest and potentially triggering apoptosis (programmed cell death) [, ]. This mechanism makes Monastrol a valuable tool for studying cell cycle regulation and for exploring potential anti-cancer therapies.

Future Directions
  • Development of Novel Analogues: Research efforts are focused on synthesizing Monastrol derivatives and hybrids with enhanced potency, selectivity, and pharmacokinetic properties [, , , ]. This involves exploring modifications to the dihydropyrimidinethione core and investigating different substituents to optimize interactions with Eg5 and overcome potential drug resistance.

Oxomonastrol

Compound Description: Oxomonastrol is a structural analog of monastrol. The key difference between the two molecules lies in the replacement of the sulfur atom present in monastrol with an oxygen atom in oxomonastrol. This seemingly minor alteration leads to significant differences in their biological activities. While monastrol exhibits potent antiproliferative activity, likely due to its ability to induce DNA damage and upregulate cytochrome P450 family 1 subfamily A member 1 (CYP1A1) mRNA levels, oxomonastrol demonstrates minimal cytotoxicity, only at very high concentrations. It does not reduce cell proliferation, induce DNA damage, or alter mRNA levels like monastrol [].

Relevance: The comparative study of monastrol and oxomonastrol reveals the crucial role of the sulfur atom in monastrol's structure for its antiproliferative activity. The presence of sulfur likely contributes to monastrol's bioactivation, as evidenced by the increased CYP1A1 mRNA expression observed in the presence of monastrol but not oxomonastrol []. This suggests that the sulfur atom might be involved in metabolic processes or interactions with cellular targets that are essential for monastrol's mechanism of action. This finding highlights the importance of subtle structural modifications in drug design and development.

DHPMT-based 5-carboxamide monastrol derivatives (1-5)

Compound Description: This series of compounds represents a novel class of dihydropyrimidinethione (DHPMT)-based monastrol derivatives designed to overcome drug resistance observed with monastrol in certain cell cultures []. These derivatives were synthesized with 5-carboxamide substitutions to target the mutant Eg5 allosteric site, aiming to achieve a more efficient inhibition of the target protein []. In vitro cytotoxicity assays demonstrated that these derivatives exhibited higher cytotoxicity against AGS and MCF-7 cancer cell lines compared to monastrol []. Molecular docking and molecular dynamics (MD) simulations provided structural insights into the binding mechanism of these derivatives within the mutant Eg5 allosteric pocket. The simulations revealed distinct interaction patterns for each derivative, suggesting that they might overcome resistance by engaging with the mutant Eg5 in a unique manner compared to monastrol [].

Classification and Source

Monastrol is classified as a 3,4-dihydropyrimidin-2(1H)-thione derivative. It was originally discovered in 2005 by a team at the University of California, San Francisco, as a small-molecule inhibitor that selectively targets the Eg5 kinesin motor protein. This compound has gained attention due to its potential therapeutic applications in cancer treatment, particularly for its ability to disrupt mitotic processes in rapidly dividing cells .

Synthesis Analysis

Monastrol can be synthesized through various methods, notably the Biginelli multicomponent reaction, which allows for the formation of dihydropyrimidine derivatives. The synthesis typically involves the reaction of thiourea, 3-hydroxybenzaldehyde, and ethyl acetoacetate under catalyzed and non-catalyzed conditions.

Catalyzed Synthesis

  • Catalysts Used: Lewis acids such as iron(III) chloride (FeCl₃) and copper(II) chloride (CuCl₂), as well as Brønsted acids like hydrochloric acid (HCl) and trifluoroacetic acid (CF₃COOH), have been employed to enhance yields.
  • Reaction Conditions: The synthesis is often conducted under solvent-free conditions at elevated temperatures. For instance, using CuCl₂ as a catalyst can yield up to 95% efficiency compared to 40% yield without catalysts .

Non-Catalyzed Synthesis

In the absence of catalysts, the yield drops significantly. The reaction typically requires longer times and higher temperatures to achieve reasonable yields .

Molecular Structure Analysis

The molecular structure of Monastrol can be described as follows:

  • Chemical Formula: C₁₃H₁₅N₃OS
  • Molecular Weight: 251.35 g/mol
  • Structural Features: Monastrol features a pyrimidine ring fused with a thione group. The presence of functional groups such as hydroxyl and thioether contributes to its biological activity.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of synthesized Monastrol .

Chemical Reactions Analysis

Monastrol primarily participates in reactions related to its role as a kinesin inhibitor:

  • Inhibition Mechanism: It binds to an allosteric site on the Eg5 motor domain, preventing ADP release and thus inhibiting microtubule movement essential for mitosis .
  • Analog Synthesis: Various analogues of Monastrol have been synthesized to explore structure-activity relationships. These include modifications involving fatty acids which enhance its biological activity against cancer cells .
Mechanism of Action

Monastrol's mechanism of action centers on its interaction with the Eg5 kinesin motor protein:

  • Binding Site: It binds to an allosteric site distinct from ATP-binding sites.
  • Functional Impact: By inhibiting Eg5 activity, Monastrol disrupts spindle formation during mitosis, leading to cell cycle arrest in metaphase. This property makes it a candidate for further development in cancer therapeutics .
Physical and Chemical Properties Analysis

Monastrol exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point of Monastrol is reported around 169 °C.
  • Stability: It remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Applications

The applications of Monastrol are primarily focused on its potential as an anticancer agent:

  • Antitumor Activity: Studies have shown that Monastrol and its analogues exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma cells .
  • Research Tool: Monastrol serves as a valuable tool in research for studying mitotic processes and kinesin function due to its specificity for Eg5.
Discovery and Development of Monastrol

Historical Context in Chemical Genetics Screening

Chemical genetics emerged in the late 1990s as a powerful approach to dissect complex biological processes using small molecules. Unlike target-based screening, forward chemical genetics employs phenotypic screening to identify compounds that induce specific cellular changes without prior knowledge of their molecular targets. This methodology paralleled classical genetic mutagenesis but offered temporal control and reversibility [1] [7]. Monastrol’s discovery stemmed from a landmark phenotypic screen conducted in 1999. A library of 16,320 structurally diverse small molecules was screened in BS-C-1 cells (African green monkey kidney cells) for inhibitors of nucleolin phosphorylation—a biomarker of mitotic entry. This screen identified 139 primary hits that disrupted mitosis, which were subsequently triaged using secondary assays to exclude tubulin-targeting agents. Fluorescence microscopy revealed one compound (later named Monastrol) inducing a unique monoastral spindle phenotype, where microtubules formed a radial array encircled by chromosomes [1]. This screen exemplified how chemical genetics could uncover novel mechanistic insights into cell division.

Table 1: Key Stages in Monastrol’s Discovery Screening

Screening PhaseLibrary/Cells UsedPrimary AssayHits Identified
Primary16,320 compoundsNucleolin phosphorylation inhibition139 compounds
Secondary86 tubulin-nonperturbing hitsMicrotubule/actin/chromatin distribution1 compound (Monastrol)

Identification as a Mitotic Kinesin Eg5 Inhibitor

The monopolar spindle phenotype induced by Monastrol provided the first clue to its mechanism. Eg5 (kinesin-5), a plus-end-directed motor protein essential for centrosome separation and spindle bipolarity, was hypothesized as the target due to its established role in crosslinking antiparallel microtubules. Biochemical validation confirmed Monastrol specifically inhibited Eg5’s microtubule-stimulated ATPase activity, with an IC₅₀ of ~14 µM [1] [8]. Structural studies revealed Monastrol binds an allosteric site in Eg5’s motor domain, distinct from the catalytic ATP-binding pocket. This binding induces a conformational change that stabilizes the ADP-bound state, delaying ADP release and reducing Eg5’s affinity for microtubules [2] [5]. Critically, enantiomer studies demonstrated stereospecificity: (S)-Monastrol was a potent inhibitor (IC₅₀ = 19 µM), while the (R)-enantiomer showed negligible activity [5]. This established Monastrol as the first cell-permeable, selective inhibitor of a mitotic kinesin, offering a non-tubulin-targeting strategy to disrupt spindle assembly.

Table 2: Biochemical Characterization of Monastrol’s Eg5 Inhibition

ParameterEffect of MonastrolExperimental Method
Basal ATPase activityInhibited (slowed ADP release)Steady-state kinetics
Microtubule-stimulated ATPaseReduced by 60-80%Presteady-state kinetics
Microtubule binding affinityWeakened under equilibrium conditionsMicrotubule co-sedimentation assays
ATP bindingUnaffectedRadiolabeled ATP competition assays

Evolution from Phenotypic Screening to Target Validation and Beyond

Monastrol’s discovery validated phenotypic screening as a tool for probing mitosis and catalyzed the development of advanced Eg5 inhibitors. Initial structure-activity relationship (SAR) studies focused on its dihydropyrimidinone core. Key findings included:

  • The thiocarbonyl group at C2 is critical for potency; replacement with carbonyl reduces activity >10-fold [9].
  • A 3-hydroxyphenyl moiety at C4 enhances target binding compared to methoxy or unsubstituted phenyl groups [9] [10].
  • Ethyl ester at C5 tolerates limited modifications; carboxylic acid derivatives (e.g., M6) show reduced cytotoxicity [9].

Despite its utility as a tool compound, Monastrol’s moderate potency (EC₅₀ ~50 µM in cells) and reversible inhibition spurred efforts to develop clinical candidates. Inhibitors like Ispinesib and Filanesib, which bind the same allosteric site but with nanomolar affinity, entered cancer clinical trials. However, resistance mutations in Eg5’s allosteric pocket (e.g., L214A, D130A) highlighted the need for novel chemotypes [6] [10]. Recent strategies include:

  • Virtual screening targeting alternative allosteric sites (e.g., the "S1 site" near the neck linker) to overcome resistance [6].
  • Combination therapies exploiting synthetic lethality; Eg5 inhibition sensitizes taxane-resistant tumors [10].
  • Phenotypic rescue screens identifying compensatory pathways; compound MAC1 restores spindle bipolarity in Eg5-inhibited cells by inducing acentrosomal microtubule nucleation [4].

Monastrol remains a foundational tool for studying kinesin mechanics and spindle assembly, exemplifying how phenotypic discovery drives both basic research and drug development.

Properties

CAS Number

329689-23-8

Product Name

Monastrol

IUPAC Name

ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

InChI

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)

InChI Key

LOBCDGHHHHGHFA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C

Synonyms

6-Methyl-4-(3-hydroxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=NC1C2=CC(=CC=C2)O)S)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.